Cas no 68109-57-9 (2,2-Di(sec-butoxy)acetophenone)

2,2-Di(sec-butoxy)acetophenone structure
68109-57-9 structure
Product Name:2,2-Di(sec-butoxy)acetophenone
CAS No:68109-57-9
MF:C16H24O3
MW:264.359965324402
CID:820837
PubChem ID:93376
Update Time:2025-04-19

2,2-Di(sec-butoxy)acetophenone Chemical and Physical Properties

Names and Identifiers

    • 2,2-Di(sec-butoxy)acetophenone
    • 2,2-di(butan-2-yloxy)-1-phenylethanone
    • 2,2'-DI(SEC-BUTOXY)ACETOPHENONE
    • 2,2-Bis(1-methylpropoxy)-1-phenylethan-1-one
    • 2,2-Di-sec-butoxyacetophenone
    • EINECS 268-476-4
    • Ethanone,2,2-bis(1-methylpropoxy)-1-phenyl
    • DTXSID40887150
    • NS00063345
    • 2,2-di-s-butoxyacetophenone
    • 2,2-di-sec-butoxy-1-phenylethanone
    • 68109-57-9
    • 2,2-di-(sec-Butoxy)acetophenone
    • SCHEMBL290422
    • FT-0737306
    • Ethanone, 2,2-bis(1-methylpropoxy)-1-phenyl-
    • CCRIS 5221
    • Inchi: 1S/C16H24O3/c1-5-12(3)18-16(19-13(4)6-2)15(17)14-10-8-7-9-11-14/h7-13,16H,5-6H2,1-4H3
    • InChI Key: OHQSQCACEXDHAJ-UHFFFAOYSA-N
    • SMILES: O(C(C(C1C=CC=CC=1)=O)OC(C)CC)C(C)CC

Computed Properties

  • Exact Mass: 264.17300
  • Monoisotopic Mass: 264.173
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 8
  • Complexity: 247
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 35.5Ų

Experimental Properties

  • Density: 0.99
  • Boiling Point: 351.8°C at 760 mmHg
  • Flash Point: 157.8°C
  • Refractive Index: 1.486
  • PSA: 35.53000
  • LogP: 3.82560
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